N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)-3-phenylpropanamide
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Overview
Description
N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)-3-phenylpropanamide is a complex organic compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a phenyl group, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)-3-phenylpropanamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, often using reagents like diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction conditions usually involve heating and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often use reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)-3-phenylpropanamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but it often involves inhibition or activation of key biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-pyrimidine-amine derivatives: These compounds share a similar piperazine structure and are used in various pharmaceutical applications.
Phenylpiperazines: A broader class of compounds that includes many derivatives with similar structural features.
Uniqueness
N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)-3-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2/c1-24-13-15-25(16-14-24)30(27,28)19-10-8-18(9-11-19)22-21(29)23-20(26)12-7-17-5-3-2-4-6-17/h2-6,8-11H,7,12-16H2,1H3,(H2,22,23,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNGNZXJKKXGOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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